

Comparative analysis of the safety profiles of LB-102 and other antipsychotics

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Compound of Interest

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A Comparative Safety Analysis of LB-102 and Other Atypical Antipsychotics

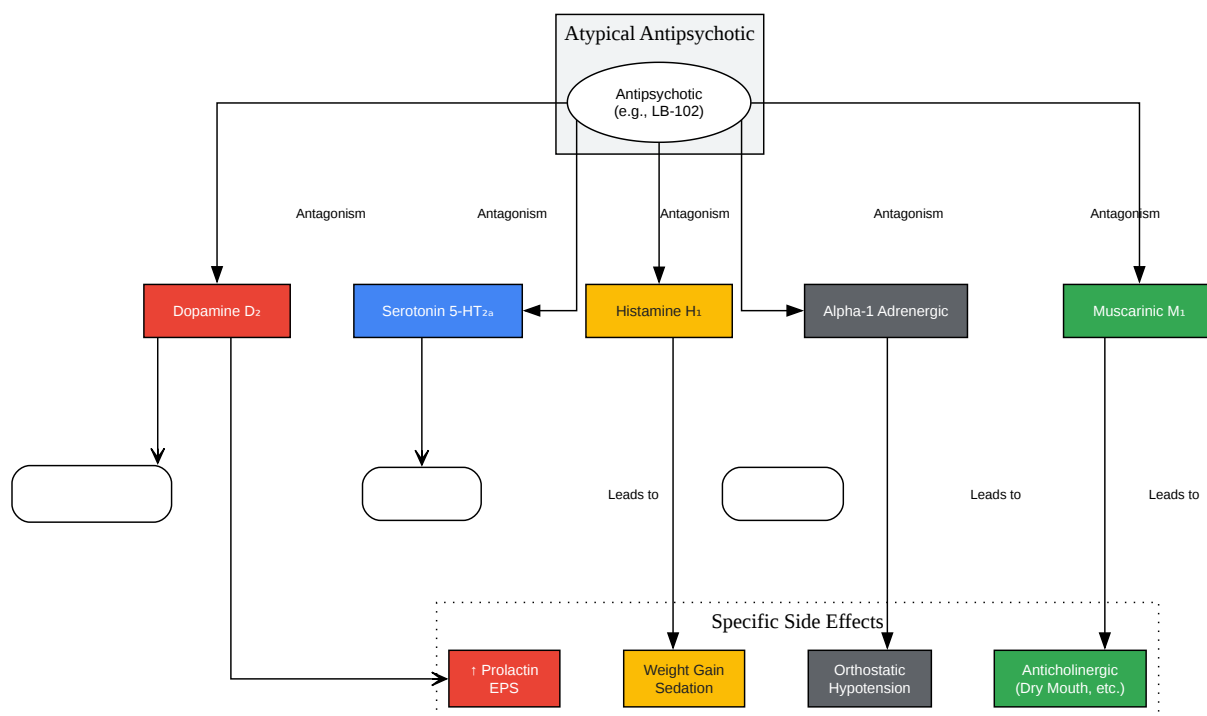
For Researchers, Scientists, and Drug Development Professionals

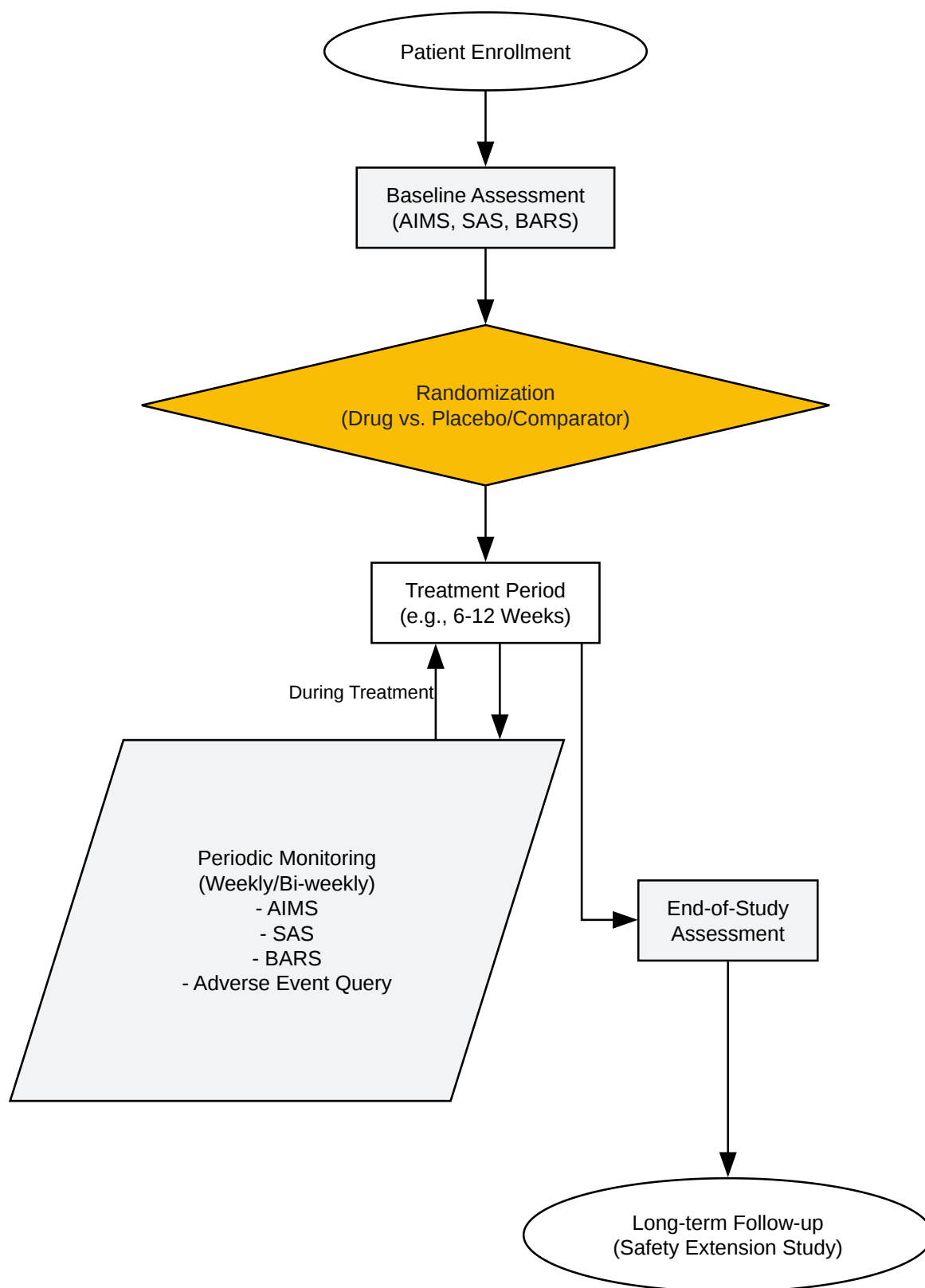
This guide provides a comparative analysis of the safety and tolerability profile of LB-102, a novel benzamide antipsychotic, against several established second-generation (atypical) antipsychotics. The data presented is compiled from publicly available results of clinical trials and is intended to offer an objective overview for research and drug development professionals.

Introduction and Mechanism of Action

LB-102 (N-methyl amisulpride) is a dopamine D₂/D₃ and serotonin 5-HT₇ receptor antagonist in development for the treatment of schizophrenia.[1] Its safety profile is a key area of interest, particularly concerning the common adverse effects associated with antipsychotic medications, which often lead to non-adherence.[2] Atypical antipsychotics modulate dopaminergic and serotonergic pathways to achieve therapeutic effects. However, their interaction with various receptors (e.g., histamine H₁, muscarinic M₁, alpha-adrenergic α₁) can lead to undesirable side effects such as metabolic dysregulation, extrapyramidal symptoms (EPS), and cardiovascular changes.

The following diagram illustrates the generalized signaling pathways associated with the therapeutic effects and common side effects of atypical antipsychotics.





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References

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